N-(4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YL)-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE
Description
N-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)-2H-1,3-benzodioxole-5-carboxamide is a heterocyclic carboxamide derivative featuring a tetrahydrobenzothiazole core linked to a benzodioxole moiety via an amide bond. The tetrahydrobenzothiazole component (C₇H₉NS) contributes a partially saturated bicyclic structure, while the benzodioxole group (C₇H₅O₂) introduces an electron-rich aromatic system with two oxygen atoms. This compound is of interest in medicinal and materials chemistry due to the pharmacological relevance of benzothiazoles and the structural stability imparted by the benzodioxole group.
The molecular formula of this compound is C₁₅H₁₃N₂O₃S, with a calculated molecular weight of 301.34 g/mol.
Properties
IUPAC Name |
N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S/c18-14(9-5-6-11-12(7-9)20-8-19-11)17-15-16-10-3-1-2-4-13(10)21-15/h5-7H,1-4,8H2,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMOHXFJXYVAEAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)NC(=O)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YL)-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE typically involves the following steps:
Formation of the Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
Introduction of the Benzodioxole Moiety: The benzodioxole ring can be introduced via a coupling reaction with a suitable precursor, such as a halogenated benzodioxole.
Amidation Reaction: The final step involves the formation of the carboxamide group through an amidation reaction, typically using a carboxylic acid derivative and an amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YL)-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated derivatives in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzothiazole derivatives.
Scientific Research Applications
N-(4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YL)-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of N-(4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YL)-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, such as signal transduction, gene expression, or metabolic pathways, resulting in its observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Structural Analog: N-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)benzamide
This analog replaces the benzodioxole-5-carboxamide group with a simpler benzamide substituent. Below is a detailed comparison:
Structural and Functional Implications:
This could influence binding affinity or selectivity .
Pharmacokinetics : The higher molecular weight and polarity of the benzodioxole derivative may affect membrane permeability and metabolic stability.
Thermal and Chemical Stability: Benzodioxoles are known for their stability under thermal and oxidative conditions, which could make the target compound more robust in material science applications compared to simpler benzothiazole derivatives.
Research Findings and Limitations:
- No peer-reviewed studies directly comparing the two compounds were identified in the provided evidence. Theoretical comparisons are based on structural analysis and general trends in heterocyclic chemistry.
Notes on Data Availability and Further Research
- Similar limitations likely apply to the benzodioxole derivative, underscoring the need for independent characterization.
- Benzoxazine Comparisons : discusses volume changes in benzoxazine thermosets during curing, highlighting the role of molecular structure in material properties. Though unrelated to the target compound, this reinforces the importance of substituent effects in polymer science .
Biological Activity
N-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)-2H-1,3-benzodioxole-5-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C13H12N2O3S
- Molecular Weight : 276.31 g/mol
- Structure : The compound contains a benzothiazole moiety fused with a benzodioxole structure, which is known for its diverse biological activities.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its antioxidant, anti-inflammatory, and neuroprotective effects.
Antioxidant Activity
Research has shown that compounds containing the benzodioxole structure exhibit significant antioxidant properties. For example, related compounds have demonstrated effective radical scavenging abilities in vitro. A study using a DPPH-scavenging assay found that similar benzodioxole derivatives had IC50 values indicating moderate antioxidant activity .
| Compound | IC50 (μM) |
|---|---|
| Benzodioxole Derivative A | 86.3 |
| Benzodioxole Derivative B | 252.6 |
| Benzodioxole Derivative C | 345.2 |
Anti-inflammatory Effects
Studies suggest that the benzothiazole and benzodioxole components may contribute to anti-inflammatory effects. Compounds with these moieties have been shown to inhibit pro-inflammatory cytokines in cell lines exposed to inflammatory stimuli. This suggests potential therapeutic applications in inflammatory diseases.
Neuroprotective Potential
The neuroprotective effects of this compound have been explored in models of neurodegeneration. Research indicates that this compound may protect neuronal cells from oxidative stress-induced apoptosis by modulating signaling pathways associated with cell survival and inflammation.
Case Studies
- In Vitro Studies : A study conducted on SH-SY5Y neuroblastoma cells demonstrated that treatment with the compound led to reduced levels of reactive oxygen species (ROS) and improved cell viability under oxidative stress conditions.
- Animal Models : In vivo studies using rodent models of Alzheimer's disease showed that administration of the compound resulted in improved cognitive function and reduced amyloid plaque formation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
